An In-depth Technical Guide to 2-Fluorobenzoyl Chloride (CAS 393-52-2)
An In-depth Technical Guide to 2-Fluorobenzoyl Chloride (CAS 393-52-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzoyl chloride, with the CAS registry number 393-52-2, is a significant chemical intermediate in the fields of pharmaceutical and agrochemical research and development.[1] Its utility stems from the presence of a reactive acyl chloride group and a fluorine atom on the benzene ring, which can influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of 2-Fluorobenzoyl chloride, with a focus on detailed experimental protocols and data presentation for the scientific community.
Core Properties
2-Fluorobenzoyl chloride is a colorless to faintly colored liquid under standard conditions.[3] It is characterized by a pungent odor and is known to be a lachrymator, necessitating careful handling in a well-ventilated fume hood.[3][4] The compound is sensitive to moisture and decomposes in water, generating hydrogen chloride gas.[3][4] It is incompatible with strong bases, alcohols, and oxidizing agents.[3][5]
Physicochemical Data
A summary of the key physicochemical properties of 2-Fluorobenzoyl chloride is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₇H₄ClFO | [6] |
| Molecular Weight | 158.56 g/mol | [6] |
| CAS Number | 393-52-2 | [6] |
| Appearance | Clear colorless to faintly colored liquid | [3] |
| Melting Point | 4 °C | [6] |
| Boiling Point | 90-92 °C at 15 mmHg | [6] |
| Density | 1.328 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.536 | [6] |
| Flash Point | 82 °C (179.6 °F) | [7] |
| Solubility | Soluble in chloroform; decomposes in water. | [3][4] |
Spectral Data
| Spectrum Type | Key Features |
| ¹H NMR | Spectrum available. |
| ¹³C NMR | Spectrum available. |
| Mass Spectrometry | Spectrum available. |
| Infrared (IR) Spectroscopy | Spectrum available. |
Synthesis of 2-Fluorobenzoyl Chloride
The most common laboratory and industrial synthesis of 2-Fluorobenzoyl chloride involves the reaction of 2-fluorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[8]
Experimental Protocol: Synthesis from 2-Fluorobenzoic Acid
This protocol details the synthesis of 2-Fluorobenzoyl chloride from 2-fluorobenzoic acid and thionyl chloride.[4]
Materials:
-
2-Fluorobenzoic acid (14.0 g, 0.1 mole)
-
Thionyl chloride (30 ml)
-
Benzene (70 ml)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum source for concentration
Procedure:
-
In a round-bottom flask, combine 14.0 g (0.1 mole) of 2-fluorobenzoic acid with 70 ml of benzene.
-
Add 30 ml of thionyl chloride to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for four hours.
-
After the reflux period, cool the mixture to room temperature.
-
Concentrate the reaction mixture under vacuum to remove the benzene and excess thionyl chloride, yielding 2-fluorobenzoyl chloride as a liquid.
Synthesis workflow for 2-Fluorobenzoyl chloride.
Applications in Organic Synthesis
2-Fluorobenzoyl chloride is a versatile reagent for the introduction of the 2-fluorobenzoyl moiety into a wide range of molecules. It readily undergoes acylation reactions with nucleophiles such as amines and alcohols.
General Experimental Protocol: Acylation of Primary Amines
This protocol provides a general method for the acylation of a primary amine with 2-Fluorobenzoyl chloride.[9]
Materials:
-
Primary amine (1.0 equivalent)
-
2-Fluorobenzoyl chloride (1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask.
-
Cool the stirred solution in an ice bath.
-
Slowly add 2-Fluorobenzoyl chloride (1.0 equivalent) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-substituted 2-fluorobenzamide.
-
Purify the crude product by recrystallization or column chromatography as needed.
General workflow for the acylation of primary amines.
General Experimental Protocol: Acylation of Alcohols
This protocol outlines a general procedure for the acylation of a primary alcohol with 2-Fluorobenzoyl chloride.[10]
Materials:
-
Primary alcohol (1.0 equivalent)
-
2-Fluorobenzoyl chloride (1.1 equivalents)
-
Pyridine (1.2 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add 2-Fluorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring progress by TLC.
-
Quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure ester.
Safety and Handling
2-Fluorobenzoyl chloride is a corrosive and lachrymatory substance that requires careful handling.[5][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors. It is moisture-sensitive and should be handled under an inert atmosphere.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.[5] Keep the container tightly closed.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[5]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air and seek medical attention.[5] If ingested, do not induce vomiting and seek immediate medical attention.[11]
Conclusion
2-Fluorobenzoyl chloride is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. Its reactivity as an acyl chloride, combined with the modulating effects of the fluorine substituent, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in a research and development setting. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. prepchem.com [prepchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Fluorobenzoyl chloride 99 393-52-2 [sigmaaldrich.com]
- 7. 2-Fluorobenzoyl chloride | CAS#:393-52-2 | Chemsrc [chemsrc.com]
- 8. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 2-Fluorobenzoyl Chloride | 393-52-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
